![molecular formula C21H19N3O5 B2593028 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921811-19-0](/img/structure/B2593028.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Anti-inflammatory Compounds
A study by Nikalje et al. (2015) describes the synthesis of novel acetic acid derivatives showing promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were synthesized through a cyclocondensation process, and their activity was assessed using protein denaturation and rat paw edema models, accompanied by molecular docking studies to evaluate their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Development of Cardiotonic Agents
Research by Robertson et al. (1986) explored dihydropyridazinone derivatives as potent positive inotropes in dogs, contributing significantly to cardiotonic drug development. This work led to the discovery of compounds with remarkable potency and oral activity, highlighting their therapeutic potential in improving cardiac contractility (Robertson et al., 1986).
Anticonvulsant Activity Exploration
A study by Nikalje et al. (2011) focused on designing and synthesizing derivatives for potential anticonvulsant agents. The compounds were evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, showing effectiveness in inhibiting seizure spread. This research highlights the importance of structural design in developing new anticonvulsant medications (Nikalje, Khan, & Ghodke, 2011).
Anticancer Activity and Molecular Docking Studies
Zhang et al. (2023) synthesized indoline derivatives containing penta-heterocycle scaffolds, demonstrating significant anticancer activity against A549 and K562 cells. The study incorporated mechanism investigation and docking studies to elucidate the compounds' action pathways, highlighting their potential as novel anticancer agents (Zhang et al., 2023).
Theoretical and Computational Studies
Fahim and Ismael (2021) conducted reactivity investigations of N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial and COVID-19 drugs through computational calculations and molecular docking studies. This work emphasizes the role of computational chemistry in drug discovery and development (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-21(2)11-29-16-9-12(7-8-15(16)23-20(21)28)22-17(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYCDKKIWFXULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
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